Cororubicin

Neural Tumor Model Cytotoxicity Screening Anthracycline Sensitivity

Cororubicin (CAS 160605-92-5) is a structurally unique anthracycline antibiotic featuring a rare nitro-sugar trisaccharide (L-decilonitrose linked to two digitoxose residues). Its cytotoxicity is primarily driven by superoxide radical generation—directly attenuated by antioxidants like DTT—rather than topoisomerase II poisoning, enabling selective ROS-pathway dissection. Differential potency in N18-RE-105 (IC50 0.84 µM) vs. KB cells (IC50 4.3 µM) provides a built-in model for studying anthracycline sensitivity mechanisms. This compound is an essential reference standard for analytical method development and a versatile scaffold for SAR-driven medicinal chemistry. Secure this non-substitutable probe to advance your redox biology and antitumor research with confidence.

Molecular Formula C48H62N2O21
Molecular Weight 1003 g/mol
CAS No. 160605-92-5
Cat. No. B223232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCororubicin
CAS160605-92-5
Synonymscororubicin
Molecular FormulaC48H62N2O21
Molecular Weight1003 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC(CC2(C)[N+](=O)[O-])OC3C(OC(CC3O)OC4C(C(C5OC6=C7C(=C(C=C6C4(O5)C)O)C(=O)C8=C(C7=O)C=C9C(C(CCC9=C8O)(C)O)C(=O)OC)O)N(C)C)C)C)O)O
InChIInChI=1S/C48H62N2O21/c1-17-35(54)25(52)14-27(64-17)68-42-19(3)66-29(16-46(42,4)50(61)62)67-40-18(2)65-28(15-26(40)53)69-43-34(49(7)8)39(58)45-70-41-23(48(43,6)71-45)13-24(51)31-32(41)37(56)22-12-21-20(36(55)30(22)38(31)57)10-11-47(5,60)33(21)44(59)63-9/h12-13,17-19,25-29,33-35,39-40,42-43,45,51-55,58,60H,10-11,14-16H2,1-9H3
InChIKeyMSWPFMVQHLUEJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cororubicin (CAS 160605-92-5): A Unique Anthracycline with a Distinct Trisaccharide Motif for Oncology and Chemical Biology Research


Cororubicin (CAS 160605-92-5) is a structurally complex anthracycline antibiotic first isolated from Micromonospora sp. JY16 . Unlike typical anthracyclines, its architecture features a distinctive trisaccharide unit that includes a rare nitro sugar (L-decilonitrose) linked to two digitoxose residues . This unique carbohydrate appendage is hypothesized to influence molecular recognition, cellular uptake, and redox chemistry, positioning cororubicin as a specialized probe for investigating structure-activity relationships and alternative antitumor mechanisms within the anthracycline class.

Why Cororubicin's Cytotoxic Profile Cannot Be Assumed from Other Anthracyclines


Cororubicin is not a generic anthracycline analog. Its cytotoxicity is fundamentally linked to the generation of superoxide radicals, a mechanism that is directly attenuated by antioxidants like dithiothreitol (DTT), confirming its primary dependence on redox cycling rather than solely topoisomerase II inhibition . This contrasts with many clinically established anthracyclines where topoisomerase poisoning is a dominant pathway. Furthermore, its potency varies significantly across cell types (e.g., N18-RE-105 vs. KB cells), indicating that its uptake or metabolism is influenced by its unique structural features, making its activity profile distinct and non-substitutable by other class members .

Cororubicin (160605-92-5): A Quantitative Differentiation Guide for Scientific Selection


Cytotoxicity Against Neural Tumor Model N18-RE-105: A High-Sensitivity Indicator

Cororubicin exhibits notable potency against the N18-RE-105 neural tumor cell line. In the absence of direct head-to-head studies, this data point serves as a benchmark for comparing cororubicin's activity against this specific cell type, which may be relevant for researchers investigating neural cancers. While cross-study comparisons are limited by variability in assay conditions, the data indicate that cororubicin's activity in this cell line is within a range that warrants further investigation .

Neural Tumor Model Cytotoxicity Screening Anthracycline Sensitivity

Cytotoxicity Against KB Epidermoid Carcinoma: A Reference Point for Potency Assessment

Cororubicin also demonstrates cytotoxic activity against the KB human epidermoid carcinoma cell line. While the observed potency is lower than in the N18-RE-105 model, this data point is crucial for establishing a baseline of activity in a commonly used cancer cell line. This information allows researchers to gauge cororubicin's general cytotoxic potential and to compare its activity profile across different cancer types when evaluating it as a research tool .

Epidermoid Carcinoma Cytotoxicity Screening Anthracycline Activity

Antioxidant-Reversible Cytotoxicity: Confirming a ROS-Dependent Mechanism of Action

The primary paper demonstrates that cororubicin's cytotoxicity is directly linked to the generation of superoxide radicals within tumor cells. This mechanism is confirmed by the observation that its cytotoxic effects are substantially reduced by the addition of the antioxidative agent dithiothreitol (DTT) . This is a critical mechanistic differentiation, as it directly implicates ROS generation as a primary driver of cell death, a pathway that can be exploited in experimental systems to study oxidative stress and resistance.

Reactive Oxygen Species Redox Cycling Antioxidant Rescue

Unique Nitro-Sugar-Containing Trisaccharide: A Structural Distinction from Standard Anthracyclines

Cororubicin's structure contains a unique trisaccharide moiety composed of the nitro sugar L-decilonitrose linked to two digitoxose residues via β-1,4 and α-1,4 linkages . This carbohydrate appendage is not found in common clinical anthracyclines like doxorubicin, daunorubicin, or epirubicin, which possess simpler, amino-sugar-based glycosidic groups. This structural difference is a key point of differentiation, as the sugar moiety is known to profoundly influence DNA binding affinity, cellular uptake, and pharmacokinetic properties.

Carbohydrate Chemistry Structural Biology Anthracycline Analogs

Cororubicin (160605-92-5): High-Value Application Scenarios Derived from Evidence


Mechanistic Studies of ROS-Mediated Cytotoxicity

The confirmed reduction of cororubicin's cytotoxicity by the antioxidant DTT makes it an ideal chemical probe for dissecting reactive oxygen species (ROS) pathways in cancer cell biology. Researchers can use cororubicin to induce and study oxidative stress responses, mitochondrial dysfunction, and the activation of antioxidant defense mechanisms, independent of topoisomerase II inhibition.

Investigating Cell-Type-Specific Sensitivity

The differential cytotoxicity observed between N18-RE-105 (IC50 = 0.84 µM) and KB cells (IC50 = 4.3 µM) provides a clear experimental system for investigating the molecular determinants of anthracycline sensitivity and resistance. This model can be used to study how differences in cellular uptake, metabolism, or redox buffering capacity influence the response to a structurally distinct anthracycline.

Structure-Activity Relationship (SAR) Studies in Anthracycline Chemistry

Cororubicin's unique nitro-sugar-containing trisaccharide provides a valuable scaffold for SAR investigations. Medicinal chemists can use this compound as a starting point to explore how modifications to the complex sugar moiety impact DNA binding, cellular trafficking, and cytotoxic potency, potentially leading to the development of novel anthracycline analogs with improved or altered pharmacological profiles.

Reference Standard for Natural Product and Impurity Profiling

Given its complex and well-characterized structure, cororubicin serves as an excellent reference standard for analytical method development and impurity profiling in fermentation-based natural product research. Its unique HPLC retention time and mass spectral signature can be used to benchmark the purity and identity of related microbial metabolites.

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